H1Pvat
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Overview
Description
H1PVAT is a novel and potent early-stage inhibitor of poliovirus replication. It specifically targets the VP1 capsid protein of poliovirus, making it a highly selective antiviral agent. This compound has shown significant efficacy against all three serotypes of poliovirus (PV-1, PV-2, and PV-3) and has been identified as a promising candidate for further development in antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H1PVAT involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoline ring and subsequent functionalization to introduce the trifluoromethyl group and other substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistent production of high-quality this compound. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
H1PVAT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions to introduce different substituents on the oxazoline ring
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
H1PVAT has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: this compound is employed in virology research to understand the replication mechanisms of poliovirus and to develop new antiviral strategies.
Medicine: this compound is being investigated as a potential antiviral drug for the treatment of poliovirus infections.
Industry: This compound can be used in the development of antiviral coatings and materials to prevent the spread of poliovirus in healthcare settings .
Mechanism of Action
H1PVAT exerts its antiviral effects by targeting the VP1 capsid protein of poliovirus. It binds with high affinity to a pocket underneath the floor of the canyon involved in receptor binding. This binding interferes with an early stage of virus replication, preventing the virus from successfully replicating within host cells. The presence of this compound increases the temperature at which the virus is inactivated, providing evidence that the compound interacts with the viral capsid and stabilizes it .
Comparison with Similar Compounds
H1PVAT is unique in its high selectivity and potency against poliovirus. Similar compounds include:
Pirodavir: Another capsid-binding inhibitor with a similar mechanism of action but different structural features.
V-073: A capsid-binding inhibitor that also targets the VP1 protein but has different binding affinities and resistance profiles.
Oxazoline Derivatives: Various oxazoline derivatives have been studied for their antiviral activity, with some showing similar mechanisms of action to this compound .
This compound stands out due to its high potency, selectivity, and ability to inhibit all three serotypes of poliovirus, making it a valuable compound for further research and development in antiviral therapies .
Properties
Molecular Formula |
C19H14F3N5OS |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28) |
InChI Key |
FITXCLRWDSMQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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